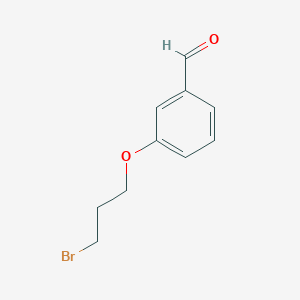

3-(3-Bromopropoxy)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-bromopropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVYBJOWJVFFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571439 | |

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144707-69-7 | |

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Bromopropoxy)benzaldehyde: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Bromopropoxy)benzaldehyde (CAS Number: 144707-69-7), a bifunctional aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. The document elucidates the compound's chemical and physical properties, details its synthesis via the Williamson ether synthesis, explores its reactivity, and discusses its potential applications as a versatile building block in the development of novel therapeutics. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide serves as a critical resource for researchers leveraging this compound in their synthetic endeavors.

Introduction: A Molecule of Dual Functionality

This compound is a unique chemical entity that combines the reactivity of an aromatic aldehyde with that of a terminal alkyl bromide. This dual functionality makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the introduction of a flexible linker and an electrophilic site can be strategically advantageous. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the bromopropoxy chain offers a prime site for nucleophilic substitution, enabling the facile introduction of various functional groups.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value |

| CAS Number | 144707-69-7 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | (Predicted) Pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. |

| Boiling Point | (Predicted) > 200 °C at atmospheric pressure |

| Melting Point | (Predicted) Low melting point |

Synthesis and Mechanism: The Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reliable and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism. The choice of a polar aprotic solvent, such as acetone or DMF, is crucial as it solvates the cation of the base, leaving the alkoxide anion more nucleophilic and free to attack the primary alkyl halide. The use of a relatively weak base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group without promoting side reactions.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

3-Hydroxybenzaldehyde

-

1,3-Dibromopropane (excess)

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxybenzaldehyde in anhydrous acetone, add potassium carbonate.

-

Add an excess (typically 3-5 equivalents) of 1,3-dibromopropane to the reaction mixture.

-

Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecule.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a vast array of chemical transformations, including:

-

Reductive Amination: Formation of a secondary amine by reaction with a primary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Wittig Reaction: Conversion of the aldehyde to an alkene by reaction with a phosphonium ylide.

-

Grignard and Organolithium Reactions: Formation of a secondary alcohol by nucleophilic addition of an organometallic reagent.

-

Oxidation: Conversion to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or Jones reagent.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form a new carbon-carbon double bond.

Reactions of the Bromopropoxy Group

The primary alkyl bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups:

-

Azide Formation: Reaction with sodium azide to introduce an azido group, which can be further reduced to a primary amine or used in "click" chemistry.

-

Thiolation: Reaction with a thiol to form a thioether.

-

Cyanation: Introduction of a nitrile group via reaction with sodium cyanide.

-

Further Etherification: Reaction with another alcohol or phenol to form a diether.

Strategic Use in Multi-Step Synthesis

The differential reactivity of the aldehyde and the alkyl bromide allows for a strategic approach to the synthesis of complex molecules. For instance, the aldehyde can be protected as an acetal, allowing for selective manipulation of the bromopropoxy chain. Subsequently, deprotection of the acetal reveals the aldehyde for further transformations.

Caption: A strategic workflow for the selective functionalization of this compound.

Role in Drug Discovery and Development

While specific examples of this compound in late-stage clinical candidates are not prominently documented in publicly available literature, its structural motifs are highly relevant in medicinal chemistry. Benzaldehyde derivatives are known to possess a wide range of biological activities, and the flexible propoxy linker can be crucial for optimizing ligand-receptor interactions.

This molecule serves as an excellent starting point for the synthesis of compound libraries for high-throughput screening. The ability to introduce diverse functionalities at both ends of the molecule allows for the rapid generation of a wide range of chemical structures, increasing the probability of identifying novel hits. For example, it can be used to synthesize novel inhibitors of enzymes or modulators of receptors where a phenyl ring and a flexible side chain are key pharmacophoric elements.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Although a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from its functional groups.

Potential Hazards:

-

Skin and Eye Irritation: Aromatic aldehydes can be irritating to the skin and eyes.

-

Alkylating Agent: Alkyl bromides are potential alkylating agents and should be handled with caution.

-

Inhalation: Vapors may be irritating to the respiratory tract.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile bifunctional building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether synthesis and the orthogonal reactivity of its aldehyde and alkyl bromide functionalities make it an attractive starting material for the construction of complex molecular architectures. This technical guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their pursuit of novel chemical entities with potential therapeutic applications.

References

- General principles of the Williamson ether synthesis can be found in most standard organic chemistry textbooks.

- Safety data for related compounds such as 3-bromobenzaldehyde and benzaldehyde can be found on the websites of chemical suppliers.

- Patents and scientific articles describing the synthesis and application of related substituted benzaldehydes can be a valuable source of further inform

An In-depth Technical Guide to 3-(3-Bromopropoxy)benzaldehyde and its Core Precursor, 3-Bromobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of key brominated benzaldehyde derivatives. Initial investigation into 3-(3-Bromopropoxy)benzaldehyde reveals it to be a specialized derivative, likely synthesized for specific multi-step organic syntheses. Due to the limited availability of direct experimental data for this compound, this guide first outlines its probable synthetic route and predicted chemical behavior based on fundamental organic chemistry principles. The main body of this document is then dedicated to an in-depth analysis of its closely related and extensively documented precursor, 3-Bromobenzaldehyde . This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and practical methodologies.

Part 1: this compound: A Specialized Intermediate

Direct experimental data for this compound is sparse in publicly accessible literature, suggesting it is a niche intermediate rather than a widely used building block. However, its structure, consisting of a benzaldehyde core with a 3-bromopropoxy ether linkage at the meta position, allows for a confident prediction of its synthesis and reactivity.

Proposed Synthesis: Williamson Ether Synthesis

The most logical and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an electrophilic alkyl halide, in this case, 1,3-dibromopropane.

Reaction Scheme:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Validated Approach

-

Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a weak base, typically potassium carbonate (1.5-2.0 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the phenol but not so strong as to promote side reactions with the aldehyde.

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2-1.5 eq) to the mixture. A slight excess of the dibromopropane is used to maximize the yield of the desired mono-alkylated product and minimize the formation of the bis-ether byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₁₁BrO₂ | Based on the structure. |

| Molecular Weight | 243.10 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar to other substituted benzaldehydes. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc). Insoluble in water. | Expected for a moderately polar organic molecule. |

| ¹H NMR | Aldehyde proton (CHO) singlet ~9.9-10.0 ppm. Aromatic protons (4H) in the range of 7.2-7.8 ppm. Two methylene groups adjacent to oxygen and bromine (~4.2 ppm and ~3.6 ppm, respectively) as triplets. A central methylene group (~2.3 ppm) as a quintet. | Based on standard chemical shifts and coupling patterns. |

| ¹³C NMR | Carbonyl carbon ~192 ppm. Aromatic carbons between 115-160 ppm. Methylene carbons at ~65 ppm (C-O), ~32 ppm (C-Br), and ~30 ppm (central C). | Based on typical carbon chemical shifts. |

| IR Spectroscopy | Strong C=O stretch ~1700 cm⁻¹. C-O-C ether stretch ~1250 cm⁻¹. C-Br stretch ~650 cm⁻¹. | Characteristic vibrational frequencies for the functional groups. |

Anticipated Reactivity and Applications

This compound is a bifunctional molecule, offering two distinct sites for chemical modification:

-

The Aldehyde Group: This group can undergo standard aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and various condensation reactions (e.g., Wittig, Knoevenagel).

-

The Alkyl Bromide: The terminal bromine atom is a good leaving group, making it susceptible to nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide variety of functional groups, such as azides, amines, thiols, and cyanides, or for tethering the molecule to other scaffolds.

The primary utility of this compound in drug discovery and medicinal chemistry is likely as a linker . The aldehyde can be used as a handle to attach the molecule to a primary scaffold, while the bromopropoxy chain serves as a flexible spacer, with the terminal bromide allowing for the subsequent attachment of another pharmacophore or a solid support for combinatorial chemistry.

Part 2: 3-Bromobenzaldehyde: A Core Aromatic Intermediate

In contrast to its propoxy derivative, 3-Bromobenzaldehyde (CAS No. 3132-99-8) is a widely available and extensively studied chemical intermediate.[1][2] Its utility stems from the presence of the aldehyde and the bromine atom directly on the aromatic ring, which allows for a diverse range of synthetic transformations.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3132-99-8 | [1][2] |

| Molecular Formula | C₇H₅BrO | [1] |

| Molecular Weight | 185.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 18 to 21 °C | [1] |

| Boiling Point | 233 to 236 °C | [1] |

| Density | 1.587 g/mL | [1] |

Synthesis of 3-Bromobenzaldehyde

A common laboratory and industrial synthesis of 3-bromobenzaldehyde involves the electrophilic aromatic substitution (bromination) of benzaldehyde.[3] The aldehyde group is a meta-directing deactivator, which favors the introduction of the bromine atom at the 3-position.

Reaction Scheme:

Figure 2: Synthetic workflow for 3-Bromobenzaldehyde via bromination of benzaldehyde.

Experimental Protocol: A Published Method [3]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, a solution of benzaldehyde in a chlorinated solvent like 1,2-dichloroethane is prepared. A Lewis acid catalyst, such as aluminum chloride, is added.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the reaction mixture at a controlled temperature, typically around 40 °C.

-

Reaction Monitoring and Work-up: The reaction is stirred for several hours until completion, as monitored by gas chromatography (GC). The reaction is then quenched by the addition of water.

-

Purification: The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-bromobenzaldehyde.

Reactivity and Synthetic Applications

3-Bromobenzaldehyde is a valuable building block due to its two reactive sites.

Reactions of the Aldehyde Group:

-

Oxidation: Can be readily oxidized to 3-bromobenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Reduction: The aldehyde can be reduced to 3-bromobenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: Reacts with phosphorus ylides to form 3-bromostyrene derivatives.

-

Condensation Reactions: Undergoes condensation with various nucleophiles, such as amines to form imines, and active methylene compounds in Knoevenagel or aldol-type reactions.

Reactions of the Aryl Bromide:

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon bonds and the synthesis of complex biaryl and acetylenic compounds.

-

Nucleophilic Aromatic Substitution (S_NAr): While less reactive than activated aryl halides, it can undergo S_NAr reactions under forcing conditions with strong nucleophiles.

-

Grignard Reagent Formation: Can be converted to the corresponding Grignard reagent, 3-formylphenylmagnesium bromide, by reaction with magnesium metal. This reagent can then be used in a variety of subsequent reactions.

Applications in Medicinal Chemistry:

3-Bromobenzaldehyde is a key starting material in the synthesis of a wide range of pharmaceutically active compounds.[4] Its derivatives have been investigated for various therapeutic applications, including:

-

Anti-inflammatory agents

-

Anti-cancer drugs

-

Anti-viral compounds

-

Central nervous system (CNS) active agents

The ability to perform diverse chemical transformations at both the aldehyde and the bromide positions makes it a versatile scaffold for generating libraries of compounds for drug discovery screening.

Safety and Handling

3-Bromobenzaldehyde is classified as a hazardous substance and should be handled with appropriate precautions.[5][6]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] May cause respiratory irritation.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It may be sensitive to air and light, so storage under an inert atmosphere is recommended.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.

Conclusion

While this compound is a molecule with clear potential as a bifunctional linker in organic synthesis, its limited documentation suggests it is a specialized, rather than a foundational, chemical intermediate. In contrast, its precursor, 3-Bromobenzaldehyde, is a robust and versatile building block with a wealth of available data and a broad range of applications, particularly in the pharmaceutical industry. Understanding the properties and reactivity of 3-Bromobenzaldehyde provides a strong basis for predicting the behavior of its derivatives and for designing novel synthetic pathways in medicinal and materials chemistry.

References

-

Wikipedia. 3-Bromobenzaldehyde. [Link]

- Sheldon, R. A., et al. (1977). Preparation of 3-bromobenzaldehyde. U.S.

-

PubChem. 3-Bromobenzaldehyde. [Link]

- CDH Fine Chemical. (n.d.).

- Samoori, N., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation.

-

PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. [Link]

-

PrepChem.com. Synthesis of m-(p-bromophenoxy)benzaldehyde. [Link]

- Thermo Fisher Scientific. (2025).

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

-

NIST. Benzene, (3-bromopropoxy)-. [Link]

-

ATB (Automated Topology Builder). 3-Bromobenzaldehyde. [Link]

-

ResearchGate. (a) Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][1][2][3]triazole (2) (i).... [Link]

-

Organic Syntheses. α-PHENYLCINNAMALDEHYDE. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

SpectraBase. 3-Bromo-benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

Oxford Lab Fine Chem LLP. material safety data sheet - 3-bromo benzaldehyde 97%. [Link]

-

ResearchGate. ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. [Link]

-

IndiaMART. 3-Bromo Benzaldehyde, C7H5BrO, 1122-91-4 at best price in Hyderabad. [Link]

-

SIELC Technologies. 3-Bromobenzaldehyde. [Link]

Sources

- 1. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 3-(3-Bromopropoxy)benzaldehyde

Introduction: The Significance of 3-(3-Bromopropoxy)benzaldehyde

This compound is a bifunctional molecule incorporating an aldehyde and a bromoalkoxy group. This unique combination makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The terminal bromide on the propoxy chain provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups and the construction of larger molecular scaffolds.

Accurate characterization of this intermediate is paramount to ensure the purity and identity of subsequent products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a detailed, predicted analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Synthesis of this compound

The most logical and widely used method for the preparation of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism.[1] The hydroxyl proton of 3-hydroxybenzaldehyde is first deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion as the leaving group.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

-

Dissolution and Deprotonation: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight excess of a suitable base, like powdered anhydrous potassium carbonate (1.5 eq).

-

Nucleophilic Attack: Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Aldehyde (-CHO) | 9.9 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Aromatic (H-2) | 7.6 - 7.7 | Singlet (s) or Doublet of doublets (dd) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| Aromatic (H-6) | 7.5 - 7.6 | Doublet of doublets (dd) | 1H | This proton is ortho to the aldehyde group and meta to the propoxy group, resulting in a downfield shift. |

| Aromatic (H-4) | 7.4 - 7.5 | Triplet (t) | 1H | This proton is meta to both the aldehyde and propoxy groups. |

| Aromatic (H-5) | 7.2 - 7.3 | Doublet of doublets (dd) | 1H | This proton is ortho to the electron-donating propoxy group and meta to the aldehyde group, resulting in a slight upfield shift compared to other aromatic protons. |

| Methylene (-OCH₂-) | 4.1 - 4.2 | Triplet (t) | 2H | The methylene group attached to the oxygen is deshielded by the electronegative oxygen atom. |

| Methylene (-CH₂Br) | 3.6 - 3.7 | Triplet (t) | 2H | The methylene group attached to the bromine is deshielded by the electronegative bromine atom.[5][6] |

| Methylene (-CH₂-) | 2.2 - 2.3 | Pentet (p) | 2H | This central methylene group is coupled to the two adjacent methylene groups. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Aldehyde (C=O) | 191 - 193 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |

| Aromatic (C-3, attached to -O-) | 158 - 160 | The carbon attached to the oxygen of the ether is deshielded. |

| Aromatic (C-1, attached to -CHO) | 137 - 139 | The ipso-carbon attached to the aldehyde group. |

| Aromatic (C-5) | 130 - 132 | Aromatic CH carbon. |

| Aromatic (C-6) | 123 - 125 | Aromatic CH carbon. |

| Aromatic (C-2) | 121 - 123 | Aromatic CH carbon. |

| Aromatic (C-4) | 115 - 117 | Aromatic CH carbon. |

| Methylene (-OCH₂-) | 65 - 67 | The carbon attached to the oxygen is deshielded. |

| Methylene (-CH₂Br) | 32 - 34 | The carbon attached to the bromine is deshielded.[7] |

| Methylene (-CH₂-) | 30 - 32 | The central aliphatic carbon. |

Predicted Infrared (IR) Spectral Data

The IR spectrum provides information about the functional groups present in the molecule based on their vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium | Characteristic Fermi doublet for the aldehyde C-H bond. |

| C=O stretch (aldehyde) | 1690 - 1710 | Strong | The carbonyl stretch of an aromatic aldehyde is a strong, sharp absorption.[8][9][10] |

| C=C stretch (aromatic) | 1580 - 1600 and 1450 - 1500 | Medium to Strong | Characteristic absorptions for the aromatic ring. |

| C-O stretch (aromatic ether) | 1250 - 1300 | Strong | Asymmetric C-O-C stretching vibration. |

| C-O stretch (alkyl ether) | 1020 - 1080 | Strong | Symmetric C-O-C stretching vibration. |

| C-Br stretch | 550 - 650 | Medium to Strong | Characteristic absorption for an alkyl bromide. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the benzene ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | C-H stretching vibrations of the propoxy chain. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this analysis.

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₁BrO₂) is approximately 242.0 g/mol for the ⁷⁹Br isotope and 244.0 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum will show a characteristic M⁺ and M+2 isotopic pattern with roughly equal intensities, which is a clear indicator of the presence of a single bromine atom.

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Predicted Major Fragments:

| m/z | Proposed Fragment | Description |

| 242/244 | [C₁₀H₁₁BrO₂]⁺˙ | Molecular ion peak (M⁺) with characteristic bromine isotope pattern. |

| 213/215 | [C₉H₁₀BrO]⁺ | Loss of the formyl radical (-CHO). |

| 121 | [C₇H₅O₂]⁺ | Loss of the bromopropyl radical (•C₃H₆Br). This would be a very stable tropylium-like cation. |

| 121/123 | [C₃H₆Br]⁺ | Bromopropyl cation. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment from benzaldehyde derivatives. |

| 93 | [C₆H₅O]⁺ | Phenoxy cation, from further fragmentation. |

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral analysis of this compound. The presented data for ¹H NMR, ¹³C NMR, IR, and MS are based on established spectroscopic principles and data from related compounds. This information should serve as a valuable resource for researchers in confirming the synthesis and purity of this important chemical intermediate. It is always recommended to confirm these predictions with experimental data upon synthesis of the compound.

References

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link][8]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link][1]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link][19]

-

ACS Publications. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. [Link][20]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link][9]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 1-bromopropane. [Link][7]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. hnl4_sln.html [ursula.chem.yale.edu]

- 6. File:1,3-dibromopropane proton NMR.png - Wikimedia Commons [commons.wikimedia.org]

- 7. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 16. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 17. Visualizer loader [nmrdb.org]

- 18. Visualizer loader [nmrdb.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 3-(3-Bromopropoxy)benzaldehyde in Modern Organic Synthesis: A Technical Guide

Abstract

3-(3-Bromopropoxy)benzaldehyde is a bifunctional molecule poised as a versatile building block in contemporary organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique architecture, featuring a reactive aldehyde and a flexible alkyl bromide linker tethered to a stable aromatic core, offers a powerful platform for the sequential or orthogonal introduction of diverse chemical functionalities. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound, with a focus on its role as a sophisticated linker molecule in the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the strategic considerations for its selective functionalization and provide field-proven insights into its application, supported by detailed experimental protocols and mechanistic discussions.

Introduction: The Emergence of Bifunctional Scaffolds

The pursuit of molecular complexity and functional diversity is a central theme in modern organic synthesis. Bifunctional molecules, possessing two distinct reactive sites, are invaluable tools in this endeavor, enabling the streamlined construction of intricate molecular frameworks.[1] this compound embodies this principle, integrating the rich chemistry of aromatic aldehydes with the versatile reactivity of primary alkyl halides. This strategic combination allows for a two-pronged approach to molecular elaboration, where each functional group can be addressed independently under specific reaction conditions. The aldehyde moiety serves as a handle for a variety of carbonyl chemistry, including reductive amination, Wittig reactions, and formations of hydrazones, while the bromopropoxy chain is amenable to nucleophilic substitution, providing a flexible linker for the attachment of various molecular entities. This dual reactivity makes this compound a highly attractive scaffold for the synthesis of targeted therapeutics and advanced materials.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound is achieved through a Williamson ether synthesis.[2] This venerable yet reliable method involves the O-alkylation of a readily available phenolic precursor, 3-hydroxybenzaldehyde, with a suitable three-carbon electrophile.

Synthetic Pathway

The synthesis commences with the deprotonation of 3-hydroxybenzaldehyde to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 1,3-dihalopropane. The use of 1-bromo-3-chloropropane is often preferred due to the differential reactivity of the C-Br and C-Cl bonds, allowing for a more controlled reaction.

Sources

Methodological & Application

Synthesis of Novel Derivatives Utilizing 3-(3-Bromopropoxy)benzaldehyde: A Comprehensive Guide for Researchers

Introduction: Unlocking New Chemical Space with a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount to accessing novel chemical entities with tailored properties. 3-(3-Bromopropoxy)benzaldehyde emerges as a highly versatile bifunctional building block, uniquely poised for the synthesis of a diverse array of derivatives. Its architecture, featuring a reactive aldehyde for condensations and a terminal alkyl bromide for nucleophilic substitutions, provides a gateway to a multitude of molecular complexities. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its preparation and subsequent transformation into valuable derivatives such as chalcones and Schiff bases. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to confidently incorporate this valuable intermediate into their synthetic programs.

Part 1: Synthesis of the Keystone Intermediate: this compound

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This reaction involves the deprotonation of a phenol, in this case, 3-hydroxybenzaldehyde, to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide, 1,3-dibromopropane.[1] The use of a dihaloalkane requires careful control of stoichiometry to favor the mono-alkylation product.

Reaction Scheme: Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxybenzaldehyde | 122.12 | 10.0 g | 0.0819 |

| 1,3-Dibromopropane | 201.86 | 33.0 g (16.4 mL) | 0.1637 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 17.0 g | 0.1230 |

| Acetone, anhydrous | 58.08 | 200 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 0.0819 mol) and anhydrous acetone (200 mL).

-

Add anhydrous potassium carbonate (17.0 g, 0.1230 mol) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide in situ.

-

Add 1,3-dibromopropane (16.4 mL, 0.1637 mol) to the reaction mixture. An excess of the dihaloalkane is used to minimize the formation of the bis-alkylation product.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain this compound as a pale yellow oil.

Part 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds with a wide range of biological activities.[3] The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction of an aldehyde with a ketone.[4][5] In this protocol, this compound is reacted with a substituted acetophenone.

Reaction Scheme: Chalcone Synthesis

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Detailed Protocol: Synthesis of a Chalcone Derivative

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 243.09 | 1.0 g | 0.0041 |

| 4'-Methylacetophenone | 134.18 | 0.55 g | 0.0041 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.41 g | 0.0103 |

| Ethanol (95%) | 46.07 | 20 mL | - |

| Hydrochloric Acid (HCl), 10% | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 0.0041 mol) and 4'-methylacetophenone (0.55 g, 0.0041 mol) in 15 mL of 95% ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (0.41 g, 0.0103 mol) in 5 mL of water.

-

Slowly add the sodium hydroxide solution to the stirred solution of the aldehyde and ketone at room temperature. The formation of a precipitate is typically observed.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into a beaker containing crushed ice (50 g).

-

Acidify the mixture with 10% hydrochloric acid until it is neutral to litmus paper.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from ethanol to afford the pure chalcone derivative.

Part 3: Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are another class of compounds with significant applications in medicinal chemistry and as ligands in coordination chemistry.[6] They are typically formed by the condensation of a primary amine with an aldehyde or ketone.[7]

Reaction Scheme: Schiff Base Synthesis

Caption: Synthesis of a Schiff base from this compound.

Detailed Protocol: Synthesis of a Schiff Base Derivative

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 243.09 | 1.0 g | 0.0041 |

| Aniline | 93.13 | 0.38 g (0.37 mL) | 0.0041 |

| Ethanol, absolute | 46.07 | 20 mL | - |

| Glacial Acetic Acid | 60.05 | 2-3 drops | - |

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 g, 0.0041 mol) and absolute ethanol (20 mL).

-

Add aniline (0.37 mL, 0.0041 mol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield the pure Schiff base derivative.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. The protocols detailed in this guide provide a solid foundation for its preparation and subsequent elaboration into diverse molecular architectures. The dual reactivity of this compound opens up numerous possibilities for the synthesis of complex molecules with potential applications in drug discovery and materials science. By understanding the principles behind these reactions and adhering to the detailed procedures, researchers can effectively utilize this building block to accelerate their research endeavors.

References

- Google Patents. Preparation of 3-bromobenzaldehyde. US4036887A.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Letters in Applied NanoBioScience. Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu. [Link]

-

Whatcom Digital Commons. A Synthesis of the elusive 3,3'-dihydroxy chalcone. [Link]

-

ResearchGate. Synthesis of 2′-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde (3). [Link]

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

-

The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

-

MDPI. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

ResearchGate. (a) Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][1][6][8]triazole (2) (i).... [Link]

-

PrepChem.com. Synthesis of m-(p-bromophenoxy)benzaldehyde. [Link]

-

Arabian Journal of Chemistry. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. [Link]

-

National Institutes of Health. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

-

Williamson Ether Synthesis Lab Handout. 12. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. [Link]

-

JETIR. SYNTHESIS OF CHALCONES. [Link]

-

Organic & Biomolecular Chemistry. A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. [Link]

-

Williamson Ether Synthesis Lab Manual. Experiment 06 Williamson Ether Synthesis. [Link]

-

Hilaris Publisher. Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. [Link]

-

ResearchGate. SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

-

Semantic Scholar. pTSA-catalyzed synthesis of functionalized chromeno[2,3-d]pyrimidine/chromeno[4,3-b]chromene derivatives via one-pot three compo. [Link]

-

Reddit. Williamson Ether synthesis. [Link]

-

HMU CPD. Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. [Link]

-

Wikipedia. 3-Hydroxybenzaldehyde. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jetir.org [jetir.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 8. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

Application Note: Robust and Selective Synthesis of 3-(3-Bromopropoxy)benzaldehyde via Williamson Ether Synthesis

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(3-bromopropoxy)benzaldehyde, a valuable building block in the development of novel therapeutics and functional materials. The methodology is centered around the Williamson ether synthesis, a robust and versatile C-O bond-forming reaction. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a self-validating framework for successful synthesis and characterization.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction typically involves the SN2-mediated reaction of an alkoxide with a primary alkyl halide.[3][4] In the context of pharmaceutical development, the introduction of alkoxy linkers to aromatic scaffolds is a common strategy to modulate the pharmacological properties of a lead compound. The target molecule, this compound, incorporates a reactive bromopropyl chain, making it a versatile intermediate for further functionalization.

This protocol details the synthesis of this compound from 3-hydroxybenzaldehyde and 1,3-dibromopropane. The selection of a mild base, potassium carbonate, and an appropriate solvent system are critical for achieving high yields and minimizing side reactions.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a classical Williamson ether synthesis mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde by a base to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the primary alkyl halide, 1,3-dibromopropane, in an S_N2 fashion.[3][5]

Key Considerations for this Synthesis:

-

Choice of Base: The acidity of the phenolic proton in 3-hydroxybenzaldehyde (pKa ≈ 8.98) allows for the use of a moderately weak base.[6] Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate the phenol but mild enough to prevent potential side reactions involving the aldehyde functionality.[7]

-

Alkyl Halide Selection: 1,3-dibromopropane is a primary dihaloalkane, which is ideal for the S_N2 reaction, minimizing the competing E2 elimination pathway.[4]

-

Solvent System: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is preferred to solvate the potassium phenoxide and facilitate the S_N2 reaction.[8] Acetone is often a good choice due to its ease of removal during work-up.[9]

-

Stoichiometry: An excess of 1,3-dibromopropane is used to favor the mono-alkylation product and reduce the formation of the bis-alkylation byproduct where a second molecule of 3-hydroxybenzaldehyde reacts with the product.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |

| 3-Hydroxybenzaldehyde | 122.12 | 100-83-4 | ≥99% | Sigma-Aldrich |

| 1,3-Dibromopropane | 201.89 | 109-64-8 | ≥99% | Sigma-Aldrich |

| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 | ≥99% | Sigma-Aldrich |

| Acetone | 58.08 | 67-64-1 | ACS grade | Fisher Scientific |

| Ethyl Acetate | 88.11 | 141-78-6 | ACS grade | Fisher Scientific |

| Hexane | 86.18 | 110-54-3 | ACS grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | ACS grade | Sigma-Aldrich |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

Mass spectrometer

Detailed Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (8.48 g, 61.4 mmol, 1.5 equiv.).

-

Add 50 mL of acetone to the flask.

-

-

Addition of Alkylating Agent:

-

To the stirred suspension, add 1,3-dibromopropane (12.4 g, 61.4 mmol, 1.5 equiv.) dropwise at room temperature.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-16 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a sintered glass funnel to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Wash the solid residue with acetone (2 x 10 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

-

Purification:

-

Dissolve the crude oil in a minimal amount of dichloromethane.

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Workflow and Mechanism Diagrams

Figure 1. Experimental workflow for the synthesis of this compound.

Sources

- 1. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Chemoselective Reactions of 3-(3-Bromopropoxy)benzaldehyde with Amines for Drug Discovery

Abstract

3-(3-Bromopropoxy)benzaldehyde is a bifunctional synthetic intermediate of significant value in medicinal chemistry and drug development. Possessing two distinct electrophilic sites—an aromatic aldehyde and a primary alkyl bromide—it offers chemists a versatile platform for constructing complex molecular architectures. The strategic and chemoselective reaction of this molecule with various amines can be directed down two primary pathways: reductive amination at the aldehyde or nucleophilic substitution at the alkyl bromide. This guide provides a detailed examination of these two pathways, offering field-proven protocols, mechanistic insights, and troubleshooting advice to enable researchers to harness the full synthetic potential of this valuable building block.

Introduction: The Duality of a Privileged Scaffold

In the landscape of modern drug discovery, the efficient synthesis of novel chemical entities is paramount. Benzaldehyde derivatives are foundational building blocks, frequently utilized for their reactivity in forming diverse molecular scaffolds.[1][2] The subject of this guide, this compound, is particularly noteworthy. Its structure presents a classic synthetic challenge and opportunity: how to selectively functionalize one of two reactive sites in the presence of the other.

-

The Aldehyde: An electrophilic carbonyl carbon, susceptible to nucleophilic attack by amines to form an imine, which can then be reduced to a secondary or tertiary amine. This is the cornerstone of reductive amination.

-

The Alkyl Bromide: A primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions with amine nucleophiles.

Mastering the selective reaction at either of these sites allows for the divergent synthesis of a wide array of compounds, including precursors for G-protein coupled receptor (GPCR) ligands, serotonin transporter (SERT) inhibitors, and other biologically active molecules.[1][3]

Physicochemical & Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁BrO₂ | - |

| Molecular Weight | 243.09 g/mol | - |

| CAS Number | 1000340-27-2 | - |

| Appearance | Off-white to pale yellow solid | Vendor Data |

| Solubility | Soluble in DCM, THF, DCE, Acetone | Vendor Data |

| Key Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][5][6] |

| Incompatibilities | Strong bases, Strong oxidizing agents, Strong reducing agents | [4] |

Note: Data is for this compound. Hazard statements are based on the closely related and well-documented 3-Bromobenzaldehyde.

Strategic Chemoselectivity: Choosing the Reaction Pathway

The choice of reaction conditions is the critical determinant for directing the amine nucleophile to the desired electrophilic site. The inherent reactivity differences between the aldehyde and the alkyl bromide can be exploited to achieve high chemoselectivity.

-

Pathway A (Reductive Amination): Favored under mild, often slightly acidic conditions, using a reducing agent that selectively reduces the C=N bond of the intermediate iminium ion over the aldehyde.

-

Pathway B (Nucleophilic Substitution): Typically requires more forcing conditions, such as heating in the presence of a base, to facilitate the SN2 displacement of the bromide.

The following diagram illustrates this fundamental strategic choice.

Pathway A: Reductive Amination at the Aldehyde

Reductive amination is a robust and widely used method for forming C-N bonds, prized for its high efficiency and control, which circumvents the common issue of over-alkylation seen in direct alkylation of amines.[4] The reaction proceeds in two stages: the formation of an imine or iminium ion, followed by its in-situ reduction.

Mechanism and Rationale

-

Imine/Iminium Formation: The amine nitrogen performs a nucleophilic attack on the aldehyde's carbonyl carbon. After a proton transfer, water is eliminated to form a C=N double bond (an imine). This step is often catalyzed by mild acid.[7]

-

Reduction: A hydride reducing agent selectively reduces the polarized iminium ion (the protonated form of the imine) to the corresponding amine.

Choice of Reducing Agent - A Critical Decision: While several hydrides can be used, Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.

-

Expertise: STAB is milder and more selective than reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). It is acidic enough to catalyze imine formation without requiring an additional acid catalyst for most aldehydes.

-

Trustworthiness: Its mildness prevents the reduction of the starting aldehyde, a common side reaction with less selective reagents. It is also less toxic than NaBH₃CN.

-

Solvent Compatibility: STAB is sensitive to water and protic solvents like methanol. Therefore, anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), or ethers like THF, are preferred.[2]

Detailed Protocol: Reductive Amination with a Secondary Amine

This protocol describes the reaction of this compound with morpholine as a representative secondary amine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Workflow Diagram:

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 4.11 mmol, 1.0 eq) and anhydrous DCE (20 mL).

-

Add morpholine (e.g., 0.39 mL, 4.52 mmol, 1.1 eq) via syringe. Stir the solution at room temperature for 20 minutes to allow for pre-formation of the hemiaminal/iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (e.g., 1.31 g, 6.17 mmol, 1.5 eq) portion-wise over 5-10 minutes. Scientist's Note: The addition can be slightly exothermic. Controlling the rate of addition prevents a rapid temperature increase.

-

Stir the resulting suspension at room temperature. Monitor the reaction for completion (typically 4-16 hours) using thin-layer chromatography (TLC) or LC-MS, checking for the disappearance of the starting aldehyde.

-

Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). CAUTION: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and add the quenching solution slowly.

-

Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(3-((3-bromopropoxy)benzyl)morpholine.

Troubleshooting Guide for Reductive Amination

| Problem | Potential Cause(s) | Suggested Solution |

| Low or No Reaction | Inefficient iminium formation; low-quality or wet reagents; weakly basic amine. | Add 1.0 eq of acetic acid to catalyze imine formation. Ensure all reagents and solvents are anhydrous. For weakly basic amines, consider increasing stoichiometry of reagents. |

| Aldehyde Remains | Insufficient reducing agent or reaction time. | Add another portion of STAB (0.5 eq) and continue stirring. Allow the reaction to proceed overnight. |

| Dialkylation Product (with primary amines) | The secondary amine product is more nucleophilic and reacts again. | Use a stepwise procedure: form the imine in methanol, evaporate the solvent, then dissolve in DCE and reduce with NaBH(OAc)₃. Alternatively, use a large excess of the primary amine. |

Pathway B: Nucleophilic Substitution at the Alkyl Bromide

Directly alkylating an amine with the primary bromide of this compound is an effective strategy when modification of the propoxy chain is desired while preserving the aldehyde functionality for subsequent transformations.

Mechanism and Rationale

This reaction follows a classic SN2 mechanism. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon attached to the bromine and displacing the bromide leaving group in a single, concerted step.

Key Experimental Considerations:

-

Over-alkylation: A primary amine, once alkylated, becomes a secondary amine which is often more nucleophilic than the starting material. This can lead to a second alkylation, forming a tertiary amine.[6] This "runaway reaction" is a significant challenge. To favor mono-alkylation, a large excess of the primary amine is often used. For secondary amines, this is not a concern as the product is a tertiary amine, which reacts much slower to form a quaternary salt.

-

Base: The reaction generates HBr as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or a hindered organic base like DIPEA) is required to neutralize this acid and maintain the free amine concentration.

-

Solvent and Temperature: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the amine nucleophile. Heating is typically required to achieve a reasonable reaction rate.

Detailed Protocol: N-Alkylation with a Secondary Amine

This protocol details the reaction with piperidine, a representative cyclic secondary amine.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

-

Anhydrous acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Workflow Diagram:

Step-by-Step Procedure:

-

To a round-bottom flask, add this compound (e.g., 1.00 g, 4.11 mmol, 1.0 eq), anhydrous potassium carbonate (e.g., 1.14 g, 8.22 mmol, 2.0 eq), and anhydrous acetonitrile (20 mL).

-

Add piperidine (e.g., 0.49 mL, 4.93 mmol, 1.2 eq) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to 80 °C (reflux) with vigorous stirring.

-

Maintain the temperature and monitor the reaction for the consumption of the starting bromide by TLC or LC-MS (typically 6-24 hours).

-

After completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of MeCN.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent to prevent product tailing on the silica) to yield the pure product, 3-(3-(piperidin-1-yl)propoxy)benzaldehyde.

Troubleshooting Guide for N-Alkylation

| Problem | Potential Cause(s) | Suggested Solution |

| Slow or Incomplete Reaction | Insufficient temperature; inefficient base. | Ensure the reaction is at reflux. Switch to a stronger solvent/base system if necessary (e.g., DMF with K₂CO₃). Ensure the base is finely powdered for maximum surface area. |

| Aldehyde Degradation | Reaction conditions are too harsh; presence of a strong, nucleophilic base. | Use a milder base such as NaHCO₃ or an organic base like DIPEA. Reduce the reaction temperature and accept a longer reaction time. |

| Formation of Quaternary Salt | Product is highly nucleophilic and reacts further. | This is less common with secondary amines but can occur. Ensure stoichiometry of the alkyl bromide is not in large excess. |

Conclusion

This compound stands out as a highly adaptable reagent for building molecular complexity. By carefully selecting the reaction conditions, researchers can selectively target either the aldehyde or the alkyl bromide functionality with amine nucleophiles. The use of mild and selective reagents like sodium triacetoxyborohydride for reductive amination provides a reliable method for modifying the benzaldehyde core, while classical SN2 conditions allow for the elaboration of the propoxy side chain. These orthogonal synthetic handles make this intermediate a powerful tool in the arsenal of medicinal chemists, facilitating the efficient and strategic synthesis of novel compounds for drug discovery programs.

References

-

Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). 3-Bromobenzaldehyde. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

PubChem. (n.d.). 3-Bromobenzaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Reductive aminations of benzaldehyde. [Link]

-

Journal of Chemical Education. (2011). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

-

Chemistry LibreTexts. (2014). Reactions of Aldehydes and Ketones with Amines. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

- Google Patents. (1977).

-

Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

-

Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

University of Calgary. (n.d.). Alkylation of Amines. [Link]

-

PubMed Central. (n.d.). Design and Synthesis of Citalopram Analogues. National Institutes of Health. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

Sources

- 1. Benzaldehyde, 3-bromo- (CAS 3132-99-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. 3132-99-8|3-Bromobenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Role of 3-(3-Bromopropoxy)benzaldehyde in the Synthesis of Heterocyclic Compounds: A Guide for Researchers

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 3-(3-bromopropoxy)benzaldehyde emerges as a particularly versatile reagent. Its unique bifunctional nature, possessing both a reactive aldehyde and a flexible bromopropoxy chain, opens a gateway to a variety of intramolecular and multicomponent reactions for the synthesis of valuable heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development.

Introduction to a Privileged Scaffold Component

This compound is a readily accessible aromatic aldehyde distinguished by the presence of a three-carbon chain terminating in a bromine atom, attached to the meta-position of the benzaldehyde ring through an ether linkage. This specific arrangement of functional groups allows for a sequential reaction strategy. The aldehyde group can readily participate in condensations and other carbonyl chemistry, while the terminal bromide serves as an excellent leaving group for subsequent intramolecular nucleophilic substitution, leading to the formation of a new heterocyclic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| CAS Number | 106850-31-7 |

Core Synthetic Strategies and Mechanistic Rationale

The utility of this compound in heterocyclic synthesis primarily revolves around two powerful strategies: tandem condensation/intramolecular cyclization and multicomponent reactions . The choice of reaction partners and conditions dictates the final heterocyclic core, offering access to a diverse range of structures.

Tandem Knoevenagel Condensation and Intramolecular O-Alkylation: A Gateway to Functionalized Chromanes

One of the most elegant applications of this compound is in the synthesis of functionalized chromane derivatives. This is typically achieved through a tandem sequence initiated by a Knoevenagel condensation.[1][2]

The Underlying Principle: The aldehyde group of this compound undergoes a base-catalyzed condensation with an active methylene compound. The resulting Knoevenagel adduct contains a nucleophilic center (often a deprotonated hydroxyl or amino group) that is spatially poised to displace the terminal bromide of the propoxy chain via an intramolecular Williamson ether synthesis or a related cyclization.[1]

Diagram 1: General Workflow for Chromane Synthesis

Caption: Tandem Knoevenagel condensation and intramolecular cyclization pathway.

Protocol 1: Synthesis of 2-Amino-4-(3-(3-bromopropoxy)phenyl)-4H-chromene-3-carbonitrile

This protocol details a typical procedure for the synthesis of a chromane derivative, illustrating the tandem reaction sequence.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

Procedure:

-

To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add malononitrile (1.0 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-4-(3-(3-bromopropoxy)phenyl)-4H-chromene-3-carbonitrile.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for the reactants and the product often has limited solubility at room temperature, facilitating isolation.

-

Base: Piperidine is a mild and effective base for promoting the Knoevenagel condensation. Other bases like potassium carbonate can also be used, and the choice may influence reaction rates and yields.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for both the condensation and the subsequent intramolecular cyclization.

Multicomponent Reactions: Rapid Assembly of Complex Heterocycles

This compound is also an excellent substrate for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation.[3][4]

The Underlying Principle: In a typical MCR, the aldehyde participates in the initial steps to form a reactive intermediate, which then undergoes further reactions with other components. The bromopropoxy tail can either remain as a functional handle for post-MCR modifications or participate in a subsequent intramolecular cyclization step, leading to polyheterocyclic systems.

Diagram 2: Conceptual Flow of a Multicomponent Reaction

Caption: General scheme of a one-pot multicomponent reaction.

Protocol 2: One-Pot Synthesis of Tetrahydroquinolines

This protocol outlines a representative multicomponent reaction for the synthesis of a tetrahydroquinoline derivative, a scaffold of significant interest in medicinal chemistry.

Materials:

-

This compound

-

Aniline derivative

-

Dimedone

-

Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-

Solvent (e.g., Acetonitrile or Toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), an aniline derivative (1.0 mmol), and dimedone (1.0 mmol) in the chosen solvent (15 mL).

-